molecular formula C9H13NO2S2 B2392815 N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide CAS No. 1206989-72-1

N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2392815
CAS No.: 1206989-72-1
M. Wt: 231.33
InChI Key: AJZDOWZERUHLCG-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative that features a cyclopropane ring and a thiophene group, making it a subject of interest for various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide typically involves the reaction of thiophene derivatives with cyclopropanesulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives with reduced functional groups.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-yl)nicotinamide: Shares the thiophene group but differs in the rest of the structure.

    N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Another sulfonamide derivative with a different thiophene substitution pattern

Uniqueness

N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide stands out due to its unique combination of a cyclopropane ring and a thiophene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c11-14(12,9-3-4-9)10-6-5-8-2-1-7-13-8/h1-2,7,9-10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZDOWZERUHLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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